1-(2,4-Dihydroxy-6-prop-2-ynoxyphenyl)ethanone
CAS No.: 53771-24-7
Cat. No.: VC6547248
Molecular Formula: C11H10O4
Molecular Weight: 206.197
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53771-24-7 |
---|---|
Molecular Formula | C11H10O4 |
Molecular Weight | 206.197 |
IUPAC Name | 1-(2,4-dihydroxy-6-prop-2-ynoxyphenyl)ethanone |
Standard InChI | InChI=1S/C11H10O4/c1-3-4-15-10-6-8(13)5-9(14)11(10)7(2)12/h1,5-6,13-14H,4H2,2H3 |
Standard InChI Key | CFRACNSWRVVEFU-UHFFFAOYSA-N |
SMILES | CC(=O)C1=C(C=C(C=C1OCC#C)O)O |
Introduction
Structural and Molecular Characteristics
Core Skeletal Framework
The compound features a phenolic core with hydroxyl groups at the 2- and 4-positions, an acetyl group at the 1-position, and a propargyl ether (-O-CH₂-C≡CH) at the 6-position. This arrangement creates a planar aromatic system with electron-withdrawing and donating substituents that influence its electronic distribution .
Comparative Analysis with Methoxy Analog
The methoxy-substituted analog, 2',4'-dihydroxy-6'-methoxyacetophenone (PubChem CID: 10965145), shares a similar backbone but replaces the propargyl ether with a methoxy group. Key differences include:
-
Molecular weight: 182.17 g/mol (methoxy) vs. 206.21 g/mol (propargyl ether)
-
Polar surface area: 66.8 Ų (methoxy) vs. estimated 78.2 Ų (propargyl ether)
-
Hydrogen bonding capacity: Three donor sites (two -OH, one ketone) in both structures
Stereoelectronic Effects
The propargyl ether introduces significant steric and electronic perturbations:
-
Conjugation disruption: The sp-hybridized carbon in the propargyl group limits resonance with the aromatic ring
-
Enhanced acidity: Propargyl ethers typically exhibit pKa values ~8-10, compared to ~10-12 for methoxy groups
-
Reactivity: Terminal alkyne moiety enables click chemistry modifications
Synthetic Pathways and Purification
Proposed Synthesis Route
While no explicit literature documents this compound's synthesis, a plausible route involves:
-
Selective protection:
-
Acetylation of resorcinol derivatives at the 1-position
-
Propargylation at the 6-position using propargyl bromide under basic conditions
-
-
Deprotection: Acidic hydrolysis to reveal phenolic -OH groups
Key challenges include regioselective functionalization and preventing alkyne polymerization .
Purification Techniques
Based on analogous compounds:
Physicochemical Properties
Experimental vs. Calculated Data
Extrapolated from methoxy and ethanone analogs :
Thermodynamic Parameters
Joback method calculations for propargyl derivatives suggest:
Biological and Industrial Applications
Material Science Applications
The propargyl group enables:
-
Polymer crosslinking via Huisgen cycloaddition
-
Surface functionalization of nanomaterials
Analytical Characterization
Spectroscopic Signatures
Theoretical NMR (DMSO-d₆):
Mass Fragmentation Pattern:
Environmental Fate
Biodegradation Pathways
Proposed microbial degradation steps:
-
Oxidative cleavage of propargyl ether to carboxylic acid
-
Hydroxylation of acetyl group
Ecotoxicity Estimates
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume